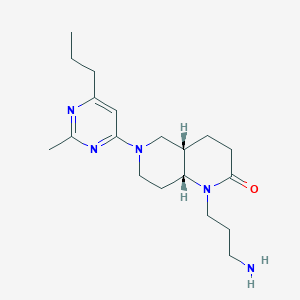
2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine, also known as DFPM, is a chemical compound that belongs to the class of morpholine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science.
科学研究应用
2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine has been extensively studied for its potential applications in various fields. In medicine, this compound has been found to exhibit antitumor, antidepressant, and antiepileptic activities. It has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, this compound has been found to exhibit herbicidal and insecticidal activities. It has also been studied for its potential use in the synthesis of new materials such as polymers and surfactants.
作用机制
The exact mechanism of action of 2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, it has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been found to decrease the activity of certain enzymes involved in the growth and proliferation of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine has several advantages for lab experiments, including its relatively easy synthesis and purification, and its potential applications in various fields. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
未来方向
There are several future directions for the study of 2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine. In medicine, further studies are needed to fully understand its potential use in the treatment of Alzheimer's disease and other neurological disorders. In agriculture, further studies are needed to fully understand its potential use as a herbicide and insecticide. In material science, further studies are needed to explore its potential use in the synthesis of new materials such as polymers and surfactants. Overall, this compound has significant potential for various scientific research applications, and further studies are needed to fully understand its properties and potential uses.
合成方法
2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine can be synthesized using a variety of methods, including the reaction of 3,4-dichlorophenylacetonitrile with 3-fluoropropylmorpholine in the presence of a base and a solvent. Another method involves the reaction of 3,4-dichlorophenylacetonitrile with 3-fluoropropylamine in the presence of a reducing agent and a solvent. The synthesized this compound can be purified using various techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
2-(3,4-dichlorophenyl)-4-(3-fluoropropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2FNO/c14-11-3-2-10(8-12(11)15)13-9-17(5-1-4-16)6-7-18-13/h2-3,8,13H,1,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUUHQWHJJDJOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCF)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5344271.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-1-(2-chlorophenyl)-2-oxoethanol](/img/structure/B5344285.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5344292.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344325.png)
![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol](/img/structure/B5344333.png)
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5344343.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5344350.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-methylnicotinamide](/img/structure/B5344352.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344355.png)
![4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5344357.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5344370.png)
![(2S*,4S*,5R*)-4-{[(2-carboxyethyl)amino]carbonyl}-2-ethyl-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5344371.png)
![6-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5344375.png)